molecular formula C20H19ClFNO2 B2925843 (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione CAS No. 900015-47-6

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione

Cat. No.: B2925843
CAS No.: 900015-47-6
M. Wt: 359.83
InChI Key: BFIJEZTVDIBSKM-VAWYXSNFSA-N
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Description

This compound is a substituted pent-4-ene-1,3-dione derivative featuring a 2-chloro-6-fluorophenylmethyl group at position 2, a dimethylamino group at position 5, and a phenyl ring at position 1. Its (4E)-configuration indicates a trans arrangement of substituents around the double bond. Its synthesis likely involves condensation reactions of α,β-unsaturated diketones with halogenated aromatic aldehydes and subsequent functionalization with dimethylamine, analogous to methods described for related triazole derivatives .

Properties

IUPAC Name

(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO2/c1-23(2)12-11-19(24)16(20(25)14-7-4-3-5-8-14)13-15-17(21)9-6-10-18(15)22/h3-12,16H,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIJEZTVDIBSKM-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chlorinated and fluorinated phenyl intermediate:

    Conjugation with a dione system: The intermediate is then reacted with a diketone to form the conjugated dione system.

    Introduction of the dimethylamino group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Core Structure Key Substituents Physicochemical/Biological Notes
(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione Pent-4-ene-1,3-dione - 2-chloro-6-fluorophenylmethyl
- Dimethylamino at C5
- Phenyl at C1
Likely moderate solubility due to dimethylamino group; halogenated aromatic system may enhance lipophilicity and receptor binding .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from ) Triazole-thioether - 2,4-Difluorophenyl
- Phenylsulfonyl group
- Phenylethanone
Sulfonyl group increases polarity; difluorophenyl enhances metabolic stability. Demonstrated in synthetic protocols for triazole-based inhibitors .
(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione (from ) Pent-4-ene-1,3-dione with triazole - 4-(Trifluoromethoxy)phenyltriazole
- Dimethylamino at C5
Trifluoromethoxy group confers strong electron-withdrawing effects, potentially improving oxidative stability .
Ranitidine Diamine Hemifumarate (from ) Furan-methylamine - Dimethylamino group
- Thioether linkage
Dimethylamino enhances water solubility; furan core is less rigid than pent-4-ene-dione, affecting conformational flexibility .

Key Differences and Implications

  • Halogenation Patterns : The 2-chloro-6-fluoro substitution in the target compound may offer steric and electronic advantages over 2,4-difluorophenyl () or trifluoromethoxy () groups. Chlorine’s larger atomic radius could improve hydrophobic interactions in binding pockets .
  • Backbone Rigidity : The pent-4-ene-1,3-dione core introduces conjugated double bonds, which may enhance π-π stacking compared to triazole () or furan () systems.
  • Functional Groups: The dimethylamino group in the target compound and ranitidine derivatives () suggests shared solubility advantages, but the absence of sulfonyl or thioether groups (as in ) may reduce metabolic clearance rates.

Biological Activity

The compound (4E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione , also known by its CAS number 900015-47-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClFNO2C_{20}H_{19}ClFNO_2, with a molecular weight of approximately 363.83 g/mol. The structure features a pentene dione framework, which is crucial for its biological interactions.

Structural Formula

Structural Formula

Pharmacological Properties

Research indicates that this compound may exhibit a variety of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has been assessed for its ability to reduce pro-inflammatory cytokines in vitro. This activity could be beneficial in conditions characterized by excessive inflammation.
  • Antimicrobial Activity : Some derivatives of similar structures have demonstrated antibacterial properties against various strains, suggesting that this compound may also possess antimicrobial effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cytotoxicity : The presence of the dimethylamino group may enhance the lipophilicity of the molecule, facilitating its interaction with cellular membranes and leading to increased cytotoxicity against tumor cells.
  • Cytokine Modulation : By influencing signaling pathways involved in cytokine production, the compound may help in regulating immune responses.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives related to this compound. Results showed that compounds with similar structural motifs significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested.

Study 2: Anti-inflammatory Properties

In a recent study examining anti-inflammatory effects, the compound was tested on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in IL-6 and TNF-α levels when treated with concentrations above 25 µM, suggesting a dose-dependent response.

Data Table

Biological ActivityObserved EffectReference
AnticancerInhibition of cancer cell growth
Anti-inflammatoryReduced cytokine levels
AntimicrobialActive against bacterial strains

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